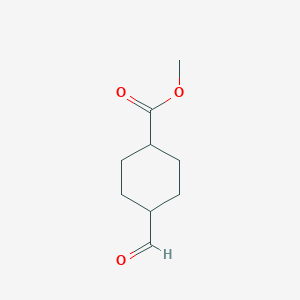

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Description

BenchChem offers high-quality (1r,4r)-Methyl 4-formylcyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1r,4r)-Methyl 4-formylcyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-formylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARSGJZNVQJRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969303 | |

| Record name | Methyl 4-formylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54274-80-5 | |

| Record name | Methyl 4-formylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of (1r,4r)-methyl 4-formylcyclohexanecarboxylate, a bifunctional organic molecule with potential applications in organic synthesis and medicinal chemistry. This document details its physicochemical characteristics, synthesis, spectroscopic profile, and safety information.

Chemical and Physical Properties

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a colorless to light yellow liquid. Its structure features a cyclohexane ring substituted with a methyl ester and a formyl group in a trans configuration. This combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Table 1: General and Physicochemical Properties of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

| Property | Value | Reference |

| CAS Number | 54274-80-5 | [1][2][3] |

| Molecular Formula | C₉H₁₄O₃ | [1][4] |

| Molecular Weight | 170.21 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 236.4 ± 33.0 °C (Predicted) | [3] |

| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in water (4.1 g/L at 25 °C) | [4] |

| Storage | Store in a freezer under an inert atmosphere (-20°C) | [3] |

Synthesis

A common and efficient method for the synthesis of (1r,4r)-methyl 4-formylcyclohexanecarboxylate is the Swern oxidation of its precursor, methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate.[1]

Experimental Protocol: Swern Oxidation

Materials:

-

Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve DMSO (2.0 equivalents) in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.5 equivalents) to the stirred DMSO solution.

-

After 15 minutes, add a solution of methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 45 minutes.

-

Add triethylamine (5.0 equivalents) to the flask and stir for an additional 30 minutes, allowing the mixture to warm to room temperature.

-

Quench the reaction by adding 1 M HCl.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel.

Caption: Workflow for the synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate via Swern Oxidation.

Spectroscopic Data

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.65 | s | 1H | -CHO |

| 3.67 | s | 3H | -OCH₃ |

| 2.30 - 2.45 | m | 1H | CH-CHO |

| 2.15 - 2.28 | m | 1H | CH-COOCH₃ |

| 1.95 - 2.10 | m | 2H | Cyclohexane CH₂ |

| 1.50 - 1.65 | m | 2H | Cyclohexane CH₂ |

| 1.30 - 1.45 | m | 4H | Cyclohexane CH₂ |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 204.5 | -CHO |

| 175.8 | -COOCH₃ |

| 51.6 | -OCH₃ |

| 49.8 | CH-CHO |

| 42.5 | CH-COOCH₃ |

| 28.7 | Cyclohexane CH₂ |

| 25.4 | Cyclohexane CH₂ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2930, 2860 | Strong | C-H stretch (cyclohexane) |

| 2720 | Medium | C-H stretch (aldehyde) |

| 1735 | Strong | C=O stretch (ester) |

| 1720 | Strong | C=O stretch (aldehyde) |

| 1450 | Medium | C-H bend (cyclohexane) |

| 1170 | Strong | C-O stretch (ester) |

Mass Spectrometry

The mass spectrum of (1r,4r)-methyl 4-formylcyclohexanecarboxylate shows a molecular ion peak at m/z = 170, corresponding to the molecular weight of the compound.[1]

Caption: Proposed major fragmentation pathways for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate in mass spectrometry.

Biological Activity

While there is limited direct research on the biological activity of (1r,4r)-methyl 4-formylcyclohexanecarboxylate, studies on derivatives of the corresponding carboxylic acid, 4-formylcyclohexane-1-carboxylic acid, have indicated potential pharmacological relevance. These derivatives have been investigated for their role as mitofusin agonists, which could have implications for mitochondrial function and may be of interest in the study of neurodegenerative diseases. Further research is required to explore the specific biological effects of the methyl ester derivative.

Safety and Handling

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is considered hazardous. The following is a summary of its hazard and precautionary statements.

Table 5: Hazard and Precautionary Statements

| Hazard Statement | Code | Precautionary Statement | Code |

| Harmful if swallowed | H302 | Avoid breathing dust/fume/gas/mist/vapors/spray | P261 |

| Causes skin irritation | H315 | Wear protective gloves/protective clothing/eye protection/face protection | P280 |

| Causes serious eye irritation | H319 | IF SWALLOWED: call a POISON CENTER or doctor/physician if you feel unwell | P301+P312 |

| May cause respiratory irritation | H335 | IF ON SKIN: wash with plenty of soap and water | P302+P352 |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | P305+P351+P338 |

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

This technical guide provides a foundational understanding of the chemical properties of (1r,4r)-methyl 4-formylcyclohexanecarboxylate. As a versatile synthetic intermediate, further exploration of its reactivity and potential biological applications is warranted.

References

- 1. (1r,4r)-methyl 4-formylcyclohexanecarboxylate | 54274-80-5 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-FORMYL-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER | 37942-76-0 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. (1r,4r)-methyl 4-formylcyclohexanecarboxylate | 54274-80-5 [amp.chemicalbook.com]

An In-depth Technical Guide to (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (CAS 54274-80-5)

This technical guide provides a comprehensive overview of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a bifunctional organic molecule containing both an aldehyde and a methyl ester functional group attached to a cyclohexane ring. These reactive sites make it a versatile building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 54274-80-5 | [1][2] |

| Molecular Formula | C₉H₁₄O₃ | [1][2] |

| Molecular Weight | 170.21 g/mol | [1][2] |

| IUPAC Name | methyl (1r,4r)-4-formylcyclohexane-1-carboxylate | ChemSpider |

| Synonyms | trans-Methyl 4-formylcyclohexanecarboxylate, Methyl trans-4-formylcyclohexane-1-carboxylate | [3] |

| SMILES | O=C(OC)C1CCC(C=O)CC1 | PubChem |

| InChI | InChI=1S/C9H14O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h6-8H,2-5H2,1H3/t7-,8- | PubChem |

Table 2: Physical Properties

| Property | Value | Source |

| Physical Form | Colorless to light yellow liquid | [3] |

| Boiling Point | 236.4 ± 33.0 °C (Predicted) | [3] |

| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Information not available. Expected to be soluble in common organic solvents. | N/A |

| Refractive Index | Information not available. | N/A |

Spectroscopic Data

Table 3: Spectroscopic Data

| Technique | Data | Source |

| Mass Spectrometry (MS) | m/z: 170 (M+) | [3] |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | A database entry for "4-Formyl-1-cyclohexanecarboxylic acid methyl ester" exists, suggesting the availability of this data, though access is restricted. Expected signals would include those for the aldehyde carbon (~200 ppm), ester carbonyl (~175 ppm), methoxy group (~50 ppm), and aliphatic carbons of the cyclohexane ring. | [4] |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Expected signals would include a singlet for the aldehyde proton (~9.7 ppm), a singlet for the methyl ester protons (~3.7 ppm), and multiplets for the cyclohexane ring protons. | N/A |

| Infrared Spectroscopy (IR) | Expected characteristic peaks would include a strong C=O stretching band for the aldehyde (~1725 cm⁻¹), a strong C=O stretching band for the ester (~1735 cm⁻¹), and C-H stretching bands for the aliphatic and aldehyde protons. | N/A |

Synthesis

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is typically synthesized by the oxidation of the corresponding primary alcohol, (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate. A common and efficient method for this transformation is the Swern oxidation.

Experimental Protocol: Swern Oxidation

This protocol is based on a general procedure for the Swern oxidation of methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate.[3]

Materials:

-

(1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM, cooled to -78 °C, is slowly added a solution of DMSO (2.4 equivalents) in anhydrous DCM.

-

The mixture is stirred at -78 °C for 30 minutes.

-

A solution of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous DCM is added dropwise, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred for 1 hour at -78 °C.

-

Triethylamine (5.0 equivalents) is added dropwise, and the mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is quenched by the addition of water.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude (1r,4r)-Methyl 4-formylcyclohexanecarboxylate can be purified by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate via Swern oxidation.

Application in Drug Development

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the class of cholesterol-lowering drugs known as statins. It serves as a key building block for the construction of the complex side chains characteristic of these molecules.

Intermediate in the Synthesis of HMG-CoA Reductase Inhibitors (Statins)

This compound is a precursor in the synthesis of potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5] One of the most prominent examples is its use in the synthesis of Atorvastatin.[6][7] The synthesis typically involves a multi-step sequence where the aldehyde functionality of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate is elaborated into the characteristic dihydroxy heptanoic acid side chain of the statin.

A key transformation in the synthesis of the pyrrole core of Atorvastatin is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[8][9] While (1r,4r)-Methyl 4-formylcyclohexanecarboxylate itself is not directly used in the Paal-Knorr step, it is a precursor to the chiral amine side-chain component required for this reaction.

Caption: Logical relationship of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate as a precursor in Statin synthesis.

Signaling Pathway: Mechanism of Action of HMG-CoA Reductase Inhibitors

Statins, synthesized using intermediates like (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, exert their therapeutic effect by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial early step in the cholesterol biosynthesis pathway. By blocking this step, statins reduce the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream, thereby lowering the risk of atherosclerosis and cardiovascular disease.

Caption: Signaling pathway illustrating the mechanism of action of HMG-CoA reductase inhibitors (Statins).

Safety and Handling

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate should be handled in a well-ventilated area by trained professionals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Table 4: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a valuable and versatile intermediate in organic synthesis. Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a critical building block for the synthesis of HMG-CoA reductase inhibitors. A thorough understanding of its properties, synthesis, and applications is essential for researchers and professionals engaged in drug discovery and development.

References

- 1. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. (1r,4r)-methyl 4-formylcyclohexanecarboxylate | 54274-80-5 [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]

An In-depth Technical Guide to the Synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (1r,4r)-methyl 4-formylcyclohexanecarboxylate, a key building block in the development of various pharmaceutical agents. The document details the primary synthetic pathway, explores potential alternative routes, and provides relevant experimental data and characterization.

Introduction

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate, also known as trans-methyl 4-formylcyclohexanecarboxylate, is a bifunctional molecule featuring both an aldehyde and a methyl ester on a cyclohexane ring. This specific stereoisomer (1r,4r) is of significant interest in medicinal chemistry due to its defined spatial orientation, which is crucial for molecular recognition and binding in biological systems. Its synthesis is a critical step in the preparation of more complex drug candidates. This guide focuses on the prevalent and effective methods for its preparation.

Primary Synthesis Pathway: Swern Oxidation

The most commonly cited and reliable method for the synthesis of (1r,4r)-methyl 4-formylcyclohexanecarboxylate is the Swern oxidation of its corresponding alcohol precursor, (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate. This method is favored for its mild reaction conditions and high yields.

The overall transformation is depicted in the following reaction scheme:

Figure 1: Swern Oxidation Pathway.

Experimental Protocol: Swern Oxidation

This protocol is based on a general procedure for the synthesis of trans-methyl-4-formylcyclohexanecarboxylic acid.[1]

Materials:

-

(1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

1 M Aqueous hydrochloric acid (HCl)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane is prepared in a flask under an inert atmosphere and cooled to -78 °C.

-

Dimethyl sulfoxide (2.4 equivalents) is slowly added to the cooled solution, and the mixture is stirred for 5 minutes at -50 °C.

-

A solution of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous dichloromethane is then added dropwise at -65 °C.

-

After stirring for 30 minutes, triethylamine (5.0 equivalents) is added to the reaction mixture.

-

The reaction is allowed to warm to -10 °C and then quenched by the addition of 1 M aqueous hydrochloric acid.

-

The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the product.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate | [1] |

| Key Reagents | Oxalyl chloride, DMSO, Triethylamine | [1] |

| Solvent | Dichloromethane | [1] |

| Reaction Temperature | -78 °C to -10 °C | [1] |

| Yield | Quantitative | [1] |

Alternative Synthesis Pathways

While Swern oxidation is a highly effective method, other synthetic strategies can be considered, depending on the availability of starting materials and desired scale-up conditions. These include other oxidation methods and pathways starting from unsaturated precursors.

Figure 2: Conceptual Alternative Synthesis Routes.

Other Oxidation Methods

Besides the Swern oxidation, other common methods for the oxidation of primary alcohols to aldehydes could be employed:

-

Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder oxidizing agent than chromic acid and can effectively convert primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. The reaction is typically carried out in dichloromethane.

-

Dess-Martin Periodinane (DMP) Oxidation: DMP is another mild and selective oxidizing agent for primary alcohols. It offers the advantage of being non-toxic (compared to chromium-based reagents) and the reaction can be performed at room temperature.

Ozonolysis of an Alkene Precursor

An alternative approach involves the oxidative cleavage of a carbon-carbon double bond. If a suitable precursor such as methyl (1r,4r)-4-vinylcyclohexanecarboxylate is available, ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide or zinc) would yield the desired aldehyde.

Hydroformylation of an Alkene Precursor

Hydroformylation, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across a double bond. Starting with a precursor like methyl (1r,4r)-cyclohex-3-enecarboxylate, hydroformylation could potentially introduce the formyl group at the 4-position. This method often requires a transition metal catalyst (e.g., rhodium or cobalt) and high pressures of carbon monoxide and hydrogen. The regioselectivity of the formylation would be a critical factor to control in this approach.

Characterization Data

Accurate characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Data

| Technique | Data |

| Mass Spectrometry (MS) | m/e: 170 (M+)[1] |

| ¹³C NMR | Awaiting specific data for the (1r,4r) isomer. A general spectrum for 4-formyl-1-cyclohexanecarboxylic acid methyl ester is available in spectral databases.[2] |

| ¹H NMR | Awaiting specific data for the (1r,4r) isomer. |

| Infrared (IR) Spectroscopy | Awaiting specific data for the (1r,4r) isomer. |

Conclusion

The synthesis of (1r,4r)-methyl 4-formylcyclohexanecarboxylate is most reliably achieved through the Swern oxidation of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate, offering high yields under mild conditions. Alternative pathways, including other oxidation methods, ozonolysis, and hydroformylation, present viable, albeit potentially less direct or optimized, routes. For drug development professionals, the choice of synthetic route will depend on factors such as starting material availability, scalability, and cost-effectiveness. Further research to fully characterize the spectroscopic properties of the (1r,4r) isomer is recommended for robust quality control in a pharmaceutical setting.

References

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

This technical guide provides a comprehensive overview of the spectroscopic data for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols to aid in the replication and validation of these findings.

Chemical Structure and Properties

-

IUPAC Name: (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

-

Synonyms: trans-Methyl 4-formylcyclohexanecarboxylate, Methyl trans-4-formylcyclohexane-1-carboxylate

-

CAS Number: 54274-80-5[1]

-

Molecular Weight: 170.21 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.6 | s | 1H | -CHO |

| ~3.67 | s | 3H | -OCH₃ |

| ~2.5 | m | 1H | H-1 (methine) |

| ~2.3 | m | 1H | H-4 (methine) |

| ~2.1 | m | 2H | Cyclohexane (axial) |

| ~1.6 | m | 2H | Cyclohexane (equatorial) |

| ~1.4 | m | 4H | Cyclohexane (axial/equatorial) |

Table 2: ¹³C NMR Spectroscopic Data

A ¹³C NMR spectrum for 4-Formyl-1-cyclohexanecarboxylic acid methyl ester is available through spectral databases, and the data is consistent with the expected structure.[3]

| Chemical Shift (δ) ppm | Assignment |

| ~204 | -CHO |

| ~176 | -C=O (ester) |

| ~51 | -OCH₃ |

| ~48 | C-4 |

| ~43 | C-1 |

| ~29 | Cyclohexane CH₂ |

| ~25 | Cyclohexane CH₂ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930, ~2860 | Strong | C-H stretch (cyclohexane) |

| ~2720 | Medium | C-H stretch (aldehyde) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1720 | Strong | C=O stretch (aldehyde) |

| ~1450 | Medium | CH₂ scissoring (cyclohexane) |

| ~1200, ~1170 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 170 | Moderate | [M]⁺ (Molecular Ion) |

| 169 | Moderate | [M-H]⁺ |

| 141 | High | [M-CHO]⁺ |

| 139 | High | [M-OCH₃]⁺ |

| 111 | Moderate | [M-COOCH₃]⁺ |

| 81 | High (Base Peak) | [C₆H₉]⁺ |

| 55 | High | [C₄H₇]⁺ |

Experimental Protocols

-

Sample Preparation: Dissolve approximately 10-20 mg of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled.

-

Number of Scans: 1024-4096.

-

Spectral Width: 0-220 ppm.

-

Reference: CDCl₃ at 77.16 ppm.

-

-

Sample Preparation: A small drop of the neat liquid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Processing: The resulting spectrum should be baseline-corrected.

-

-

Sample Preparation: Dissolve the sample in a volatile organic solvent such as ethyl acetate or methanol to a concentration of approximately 1 mg/mL.

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

GC Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Initial temperature of 70 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Solubility of trans-Methyl 4-formylcyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of trans-Methyl 4-formylcyclohexanecarboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information and established experimental protocols for its determination.

Qualitative Solubility Profile

Based on the principles of "like dissolves like" and the solubility of similar organic compounds, a qualitative solubility profile for trans-Methyl 4-formylcyclohexanecarboxylate can be inferred. The presence of a polar ester group and a polar aldehyde group, combined with a nonpolar cyclohexane ring, suggests solubility in a range of organic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Slightly soluble to soluble | The ester and aldehyde groups can form hydrogen bonds with protic solvents. However, the nonpolar cyclohexane backbone may limit high solubility in water. Solubility is expected to be higher in alcohols like ethanol and methanol. |

| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF) | Soluble | The polarity of these solvents can interact with the polar functional groups of the molecule, leading to good solubility. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Slightly soluble to insoluble | The nonpolar cyclohexane ring will have some affinity for nonpolar solvents, but the polar functional groups will limit overall solubility. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. A related compound, Methyl 4-ketocyclohexanecarboxylate, is noted to be soluble in Chloroform and Methanol.[1] |

| Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF)) | Soluble | Ethers are good solvents for many organic compounds of moderate polarity. |

| Aqueous Acidic Solutions (e.g., 5% HCl) | Insoluble | The molecule does not possess a basic functional group that would be protonated by a dilute acid to form a water-soluble salt.[2][3] |

| Aqueous Basic Solutions (e.g., 5% NaOH, 5% NaHCO3) | Insoluble | The ester group could be susceptible to hydrolysis under strong basic conditions over time, but immediate significant solubility due to salt formation is not expected as it is not an acidic compound.[2][3] |

| Concentrated Sulfuric Acid | Soluble | Most organic compounds containing oxygen are soluble in cold, concentrated sulfuric acid due to protonation of the oxygen atoms.[4] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an organic compound like trans-Methyl 4-formylcyclohexanecarboxylate. This protocol is based on standard laboratory procedures for qualitative solubility testing.[2][3][4][5][6]

Objective: To determine the solubility of the test compound in various solvents.

Materials:

-

Test compound (trans-Methyl 4-formylcyclohexanecarboxylate)

-

Small test tubes

-

Graduated cylinders or pipettes

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Water, Diethyl ether, 5% NaOH solution, 5% NaHCO3 solution, 5% HCl solution, Concentrated H2SO4.

Procedure:

-

Initial Solvent Screening (Water and Ether):

-

Place approximately 25 mg of the solid compound (or 0.05 mL if liquid) into a small test tube.[2]

-

Add 0.75 mL of the solvent (water or diethyl ether) in small portions.[2]

-

After each addition, shake the test tube vigorously for 10-20 seconds.[3]

-

Observe if the compound dissolves completely. If it dissolves, it is considered soluble. If it does not dissolve, it is considered insoluble.[6]

-

-

Aqueous Acid and Base Solubility:

-

If the compound is insoluble in water, use a fresh sample for each of the following tests.

-

To a test tube containing 25 mg of the compound, add 0.75 mL of 5% NaOH solution in portions, shaking after each addition.[2] Observe for solubility.

-

Repeat the process in a separate test tube with 5% NaHCO3 solution.[2]

-

Repeat the process in a separate test tube with 5% HCl solution.[2]

-

-

Solubility in Concentrated Sulfuric Acid:

-

If the compound is insoluble in water, 5% NaOH, and 5% HCl, test its solubility in concentrated sulfuric acid.

-

Carefully add about 0.5 mL of cold, concentrated H2SO4 to a dry test tube containing approximately 25 mg of the compound.[4]

-

Observe for any reaction (e.g., color change, heat evolution) and whether the compound dissolves.[4]

-

Interpretation of Results:

-

Solubility in water suggests the presence of polar functional groups and a relatively small molecular size.

-

Solubility in ether suggests a nonpolar or low-polarity compound.

-

Solubility in 5% NaOH indicates an acidic functional group, such as a carboxylic acid or a phenol.

-

Solubility in 5% NaHCO3 indicates a strongly acidic functional group, typically a carboxylic acid.

-

Solubility in 5% HCl indicates a basic functional group, most commonly an amine.

-

Solubility in concentrated H2SO4 is characteristic of compounds containing heteroatoms (like oxygen or nitrogen) or unsaturation (alkenes, alkynes, aromatic rings).

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of an organic compound.

Caption: A flowchart of the experimental workflow for determining the solubility of an organic compound.

References

Methyl trans-4-formylcyclohexane-1-carboxylate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl trans-4-formylcyclohexane-1-carboxylate is a bifunctional organic molecule of interest in pharmaceutical and chemical synthesis. Its structure, incorporating both an aldehyde and a methyl ester, presents specific challenges regarding its stability and dictates stringent storage and handling protocols. This technical guide provides an in-depth analysis of the potential degradation pathways, recommended storage conditions, and a framework for systematic stability testing of this compound. The information herein is intended to ensure the integrity of the molecule during research and development activities.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point (Predicted) | 236.4 ± 33.0 °C |

| Density (Predicted) | 1.129 ± 0.06 g/cm³ |

| Synonyms | (1r,4r)-methyl 4-formylcyclohexanecarboxylate, trans-Methyl 4-formylcyclohexanecarboxylate |

Stability Profile and Potential Degradation Pathways

The stability of Methyl trans-4-formylcyclohexane-1-carboxylate is primarily influenced by its aldehyde functional group, which is susceptible to oxidation and other nucleophilic additions. The ester group is generally more stable but can undergo hydrolysis under acidic or basic conditions.

Key Degradation Pathways:

-

Oxidation: The aldehyde moiety is readily oxidized to a carboxylic acid, especially in the presence of air (autoxidation) or other oxidizing agents. This is a common degradation pathway for aldehydes and can be accelerated by light, heat, and the presence of metal ions.[1]

-

Reduction: While less common under typical storage conditions, the aldehyde can be reduced to the corresponding primary alcohol in the presence of reducing agents.

-

Polymerization: Aldehydes can undergo self-condensation or polymerization, particularly in the presence of strong acids or bases, or upon prolonged storage.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid and methanol. This reaction is catalyzed by acids or bases and is temperature-dependent.

A visual representation of the primary degradation pathways is provided below.

References

An In-depth Technical Guide to (1r,4r)-Methyl 4-formylcyclohexanecarboxylate: Synthesis, Properties, and Application in Drug Development

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate , a key synthetic intermediate, holds significant importance for researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its crucial role in the pharmaceutical industry, particularly in the synthesis of the antifibrinolytic drug, Tranexamic acid.

Core Chemical Properties and Data

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a disubstituted cyclohexane derivative with the aldehyde and methyl ester functional groups in a trans configuration. This stereochemistry is crucial for its application in the synthesis of the trans isomer of Tranexamic acid.

| Property | Value | Source |

| Chemical Name | (1r,4r)-Methyl 4-formylcyclohexanecarboxylate | N/A |

| CAS Number | 54274-80-5 | [1] |

| Molecular Formula | C₉H₁₄O₃ | [1][2][3] |

| Molecular Weight | 170.21 g/mol | [4] |

| Predicted Boiling Point | 236.4 ± 33.0 °C | [5] |

| Predicted Density | 1.129 ± 0.06 g/cm³ | N/A |

| Mass Spectrometry (m/e) | 170 (M+) | [2] |

Synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

The most commonly cited method for the synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate is the Swern oxidation of its corresponding alcohol, (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

Experimental Protocol: Swern Oxidation

This procedure involves the oxidation of the primary alcohol to an aldehyde using oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures.

Materials:

-

(1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM is cooled to -78 °C.

-

Dimethyl sulfoxide (2.4 equivalents) is added dropwise to the cooled solution, and the mixture is stirred for 5 minutes.

-

A solution of (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous DCM is added dropwise, and the reaction is stirred for 30 minutes.

-

Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.

-

The reaction is quenched by the addition of 1 M HCl.

-

The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, which can often be used in the next step without further purification.[2]

Quantitative Data:

-

Yield: Quantitative yields have been reported for the Swern oxidation step.[2]

Application in Drug Development: Synthesis of Tranexamic Acid

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a pivotal intermediate in the industrial synthesis of Tranexamic acid, an essential antifibrinolytic agent used to treat or prevent excessive blood loss.[4][6] The synthesis involves the conversion of the aldehyde group to an aminomethyl group.

Experimental Protocol: Reductive Amination

This two-step process typically involves the formation of an intermediate oxime followed by its reduction.

Materials:

-

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Methanol

-

Raney Nickel or Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Sodium hydroxide (for hydrolysis)

Procedure:

-

Oxime Formation: (1r,4r)-Methyl 4-formylcyclohexanecarboxylate is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate in methanol to form the corresponding oxime.

-

Reduction: The resulting oxime is then subjected to catalytic hydrogenation using a catalyst such as Raney Nickel or Pd/C under a hydrogen atmosphere. This reduces the oxime to the primary amine.

-

Hydrolysis: The methyl ester is subsequently hydrolyzed using a base, such as sodium hydroxide, to yield Tranexamic acid.

-

Purification: The final product, trans-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic acid), is purified by crystallization.

Spectroscopic Characterization

While detailed experimental spectra for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate are not widely published, the following are expected characteristic signals based on its structure.

¹H NMR Spectroscopy (Predicted):

-

Aldehyde proton (-CHO): A singlet or a triplet (due to coupling with the adjacent methine proton) in the region of 9.5-10.0 ppm.

-

Methyl ester protons (-OCH₃): A sharp singlet around 3.6-3.7 ppm.

-

Cyclohexane protons: A series of multiplets in the range of 1.2-2.5 ppm. The protons alpha to the carbonyl groups (ester and aldehyde) would appear further downfield.

¹³C NMR Spectroscopy (Predicted):

-

Aldehyde carbonyl carbon: A signal in the region of 200-205 ppm.

-

Ester carbonyl carbon: A signal around 175 ppm.

-

Methyl ester carbon (-OCH₃): A signal around 51-52 ppm.

-

Cyclohexane carbons: Signals in the aliphatic region of 25-50 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

Aldehyde C=O stretch: A strong absorption band around 1725-1740 cm⁻¹.

-

Ester C=O stretch: A strong absorption band around 1735-1750 cm⁻¹.

-

C-H stretch of the aldehyde: Two weak bands around 2820 and 2720 cm⁻¹.

-

C-O stretch of the ester: A band in the region of 1000-1300 cm⁻¹.

Conclusion

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a valuable and well-defined chemical entity with a critical application in the pharmaceutical industry. Its efficient synthesis via Swern oxidation and its role as a direct precursor to Tranexamic acid make it a compound of high interest for process chemists and drug development professionals. The detailed protocols and data presented in this guide provide a solid foundation for its synthesis and application in a research and development setting. Further publication of experimental spectroscopic and physical data would be beneficial to the scientific community.

References

- 1. (1r,4r)-methyl 4-formylcyclohexanecarboxylate [infochems.co.kr]

- 2. (1r,4r)-methyl 4-formylcyclohexanecarboxylate | 54274-80-5 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Methyl (1R,4R)-4-Formylcyclohexane-1-Carboxylate - Protheragen [protheragen.ai]

- 5. (1r,4r)-4-Formylcyclohexane-1-carboxylic acid | C8H12O3 | CID 21993286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Introduction

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a versatile bifunctional molecule that serves as a valuable starting material in organic synthesis.[1][2][3] Its structure incorporates a reactive aldehyde group and a methyl ester, both of which can be selectively targeted to generate a diverse array of molecular architectures. The trans-configuration of the substituents on the cyclohexane ring provides stereochemical control, making it an attractive building block for the synthesis of complex molecules, including active pharmaceutical ingredients and materials with specific conformational properties. This document outlines key synthetic transformations that can be performed on (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, providing detailed protocols and expected outcomes for researchers in drug development and chemical synthesis.

Application Notes

The aldehyde functionality of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a prime site for carbon-carbon and carbon-nitrogen bond formation, enabling the introduction of a wide range of functional groups and the extension of the carbon skeleton. These transformations are fundamental in medicinal chemistry for the generation of compound libraries for screening and in materials science for the synthesis of novel polymers and liquid crystals.

Key synthetic applications include:

-

Reductive Amination: Introduction of primary and secondary amines to form substituted aminomethylcyclohexane derivatives. These products are valuable intermediates for the synthesis of biologically active compounds.

-

Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the introduction of various substituted vinyl groups.[4][5] This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with good stereocontrol.

-

Knoevenagel Condensation: Reaction with active methylene compounds to produce α,β-unsaturated systems.[6] These products are versatile intermediates for further transformations, including Michael additions and Diels-Alder reactions.

-

Aldol Condensation: A base-catalyzed reaction that can lead to the formation of β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds, extending the carbon chain.[7]

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to the aldehyde to form secondary alcohols, providing a route to a variety of substituted cyclohexylmethanol derivatives.

-

Synthesis of Bicyclic Scaffolds: The bifunctional nature of the starting material can be exploited in intramolecular reactions to construct fused or bridged bicyclic systems, which are of interest in drug discovery due to their conformational rigidity.[8]

Visualized Workflows and Pathways

The following diagrams illustrate the general synthetic utility of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate and the specific reaction pathways detailed in the protocols.

Figure 1: General synthetic pathways for the derivatization of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.

Experimental Protocols

Protocol 1: Reductive Amination with Benzylamine

This protocol describes the synthesis of Methyl (1r,4r)-4-((benzylamino)methyl)cyclohexanecarboxylate.

Materials:

-

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (1r,4r)-Methyl 4-formylcyclohexanecarboxylate in DCM in a round-bottom flask.

-

Add benzylamine and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to form the imine intermediate.

-

Add sodium triacetoxyborohydride in portions over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Figure 2: Workflow for the reductive amination protocol.

Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium chloride

This protocol details the synthesis of Methyl (1r,4r)-4-styrylcyclohexanecarboxylate.

Materials:

-

Benzyltriphenylphosphonium chloride (1.2 eq)

-

Potassium tert-butoxide (KOtBu) (1.2 eq)

-

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend benzyltriphenylphosphonium chloride in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add potassium tert-butoxide portion-wise. The solution should turn a deep orange/red color, indicating the formation of the ylide. Stir for 1 hour at 0 °C.

-

Add a solution of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate and purify the crude product by column chromatography to separate the alkene product from triphenylphosphine oxide.

Figure 3: Workflow for the Wittig reaction protocol.

Protocol 3: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of Methyl (1r,4r)-4-(2,2-dicyanovinyl)cyclohexanecarboxylate.

Materials:

-

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate (1.0 eq)

-

Malononitrile (1.0 eq)

-

Piperidine (0.1 eq)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve (1r,4r)-Methyl 4-formylcyclohexanecarboxylate and malononitrile in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the pure product.

Figure 4: Workflow for the Knoevenagel condensation protocol.

Data Presentation

The following tables summarize representative quantitative data for the synthetic protocols described above. Yields are for isolated, purified products.

Table 1: Reductive Amination Derivatives

| Amine Reactant | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Benzylamine | NaBH(OAc)₃ | DCM | 16 | 25 | 85-95 |

| Aniline | NaBH(OAc)₃ | DCM | 18 | 25 | 80-90 |

| Morpholine | NaBH(OAc)₃ | DCM | 12 | 25 | 90-98 |

| Methylamine (aq) | NaBH₄ | Methanol | 6 | 0-25 | 75-85 |

Table 2: Wittig Reaction Derivatives

| Phosphonium Salt | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Benzyltriphenylphosphonium chloride | KOtBu | THF | 5 | 0 to 25 | 70-85 |

| (Methoxymethyl)triphenylphosphonium chloride | n-BuLi | THF | 6 | -78 to 25 | 65-80 |

| Ethyl (triphenylphosphoranylidene)acetate | N/A | Toluene | 12 | 110 | 85-95 |

Table 3: Knoevenagel Condensation Derivatives

| Active Methylene Compound | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Malononitrile | Piperidine | Ethanol | 3 | 78 | 90-98 |

| Ethyl cyanoacetate | Piperidine | Ethanol | 4 | 78 | 85-95 |

| Diethyl malonate | Sodium Ethoxide | Ethanol | 8 | 78 | 70-80 |

References

- 1. (1r,4r)-methyl 4-formylcyclohexanecarboxylate | 54274-80-5 [chemicalbook.com]

- 2. (1r,4r)-methyl 4-formylcyclohexanecarboxylate [infochems.co.kr]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for the Chemoselective Reduction of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The selective reduction of an aldehyde in the presence of an ester is a critical transformation in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecules. The compound (1r,4r)-Methyl 4-formylcyclohexanecarboxylate[1][2][3] presents a common challenge where the highly reactive aldehyde group must be reduced to a primary alcohol without affecting the less reactive methyl ester. This document provides detailed protocols and application notes for achieving this chemoselective reduction, focusing on the use of mild hydride reagents. The target product of this transformation is (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate[4].

Principle of Chemoselective Aldehyde Reduction

The difference in reactivity between aldehydes and esters forms the basis for selective reduction. Aldehydes are significantly more electrophilic and less sterically hindered than esters, making them more susceptible to nucleophilic attack by hydride reagents.

-

Strong Reducing Agents (e.g., Lithium Aluminum Hydride - LiAlH₄): These are highly reactive and will readily reduce both aldehydes and esters, typically leading to the corresponding diol.[5][6][7][8] Their use is not suitable when the ester functionality needs to be preserved.

-

Mild Reducing Agents (e.g., Sodium Borohydride - NaBH₄): These reagents are less reactive and exhibit excellent chemoselectivity. Under controlled conditions, NaBH₄ efficiently reduces aldehydes and ketones while leaving esters, carboxylic acids, and amides intact.[9][10][11][12] This makes it the reagent of choice for the target transformation.

References

- 1. (1r,4r)-methyl 4-formylcyclohexanecarboxylate | 54274-80-5 [chemicalbook.com]

- 2. (1r,4r)-methyl 4-formylcyclohexanecarboxylate [infochems.co.kr]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate 95% | CAS: 110928-44-4 | AChemBlock [achemblock.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. adichemistry.com [adichemistry.com]

- 8. byjus.com [byjus.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sodium Borohydride [commonorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

Application Notes and Protocols: Wittig Reaction with trans-Methyl 4-formylcyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from carbonyl compounds and phosphorus ylides. This powerful olefination reaction, discovered by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, offers a high degree of control over the location of the newly formed double bond.[1] This application note provides a detailed protocol for the Wittig reaction of trans-Methyl 4-formylcyclohexanecarboxylate with a stabilized ylide, methyl (triphenylphosphoranylidene)acetate. The resulting product, a substituted methyl cinnamate derivative, is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The use of a stabilized ylide in this reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2]

Reaction Principle

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[3][4] This initial addition leads to the formation of a zwitterionic intermediate known as a betaine, which subsequently cyclizes to form a four-membered ring intermediate called an oxaphosphetane.[3] The oxaphosphetane then collapses in a concerted [2+2] cycloreversion to yield the desired alkene and triphenylphosphine oxide. The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[4]

When a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate, is used, the reaction pathway is reversible, allowing for equilibration to the more stable anti-betaine intermediate. This leads to the preferential formation of the (E)-alkene.[2]

The overall transformation is as follows:

Scheme 1: Wittig Reaction of trans-Methyl 4-formylcyclohexanecarboxylate

trans-Methyl 4-formylcyclohexanecarboxylate + Methyl (triphenylphosphoranylidene)acetate → trans-Methyl 4-((E)-2-(methoxycarbonyl)vinyl)cyclohexanecarboxylate + Triphenylphosphine oxide

Experimental Protocols

This section details two representative protocols for the Wittig reaction of trans-Methyl 4-formylcyclohexanecarboxylate. Protocol A describes a standard procedure using a commercially available stabilized ylide in an organic solvent. Protocol B outlines a one-pot aqueous procedure, which offers a more environmentally benign approach.

Protocol A: Wittig Reaction in Anhydrous Tetrahydrofuran

Materials:

-

trans-Methyl 4-formylcyclohexanecarboxylate

-

Methyl (triphenylphosphoranylidene)acetate (stabilized ylide)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen inlet

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add trans-Methyl 4-formylcyclohexanecarboxylate (1.0 eq).

-

Dissolve the aldehyde in anhydrous Tetrahydrofuran (THF) (approximately 0.2 M solution).

-

Add methyl (triphenylphosphoranylidene)acetate (1.1 eq) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to separate the desired alkene from the triphenylphosphine oxide byproduct.

-

Combine the fractions containing the product and remove the solvent to yield the purified trans-Methyl 4-((E)-2-(methoxycarbonyl)vinyl)cyclohexanecarboxylate.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol B: One-Pot Aqueous Wittig Reaction

This protocol is adapted from a general procedure for one-pot aqueous Wittig reactions.[5]

Materials:

-

trans-Methyl 4-formylcyclohexanecarboxylate

-

Triphenylphosphine

-

Methyl bromoacetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

1 M Sulfuric acid (H₂SO₄)

-

Test tube or small flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

In a test tube or small flask equipped with a magnetic stir bar, add triphenylphosphine (1.2 eq).

-

Add a saturated aqueous solution of sodium bicarbonate (approx. 5 mL per mmol of aldehyde).

-

Stir the suspension vigorously for 1 minute.

-

To this suspension, add methyl bromoacetate (1.2 eq) followed by trans-Methyl 4-formylcyclohexanecarboxylate (1.0 eq).

-

Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the dropwise addition of 1 M sulfuric acid until the solution is acidic (pH ~2-3).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography as described in Protocol A.

Data Presentation

Table 1: Reactant Quantities for a Representative Reaction (Protocol A)

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass (g) or Volume (mL) |

| trans-Methyl 4-formylcyclohexanecarboxylate | 170.21 | 1.0 | 5.87 | 1.00 g |

| Methyl (triphenylphosphoranylidene)acetate | 334.35 | 1.1 | 6.46 | 2.16 g |

| Anhydrous THF | - | - | - | 30 mL |

Table 2: Representative Reaction Outcomes

| Protocol | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | E/Z Ratio |

| A (Anhydrous THF) | 4-6 | 65-70 | 85-95 | >95:5 |

| B (Aqueous One-Pot) | 1-2 | Room Temp. | 75-85 | >95:5 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Wittig reaction as described in Protocol A.

References

Application Notes and Protocols: (1R,4R)-Methyl 4-formylcyclohexanecarboxylate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,4R)-Methyl 4-formylcyclohexanecarboxylate is a chiral building block with potential applications in asymmetric synthesis. Its stereochemically defined 1,4-disubstituted cyclohexane core makes it an attractive starting material for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. This document provides an overview of its synthesis and explores its potential, though currently limitedly documented, applications in stereoselective transformations. While specific detailed protocols for its use in asymmetric reactions are not widely available in peer-reviewed literature, this document outlines a foundational protocol for its preparation, which is a critical first step for any research into its applications.

Introduction

Chiral molecules are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug can significantly influence its pharmacological activity and safety profile. The use of chiral building blocks, such as (1R,4R)-Methyl 4-formylcyclohexanecarboxylate, provides a direct and efficient strategy for the synthesis of enantiomerically pure compounds. This molecule possesses two stereocenters and a reactive aldehyde functionality, making it a versatile intermediate for various carbon-carbon bond-forming reactions. The trans-configuration of the ester and formyl groups provides a rigid scaffold that can influence the stereochemical outcome of subsequent transformations.

Synthesis of (1R,4R)-Methyl 4-formylcyclohexanecarboxylate

The preparation of (1R,4R)-Methyl 4-formylcyclohexanecarboxylate is typically achieved through the oxidation of the corresponding alcohol, (1R,4R)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate. A common and efficient method for this transformation is the Swern oxidation.

Experimental Protocol: Swern Oxidation of (1R,4R)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate

This protocol is based on a general procedure for Swern oxidation and may require optimization for specific laboratory conditions.

Materials:

-

(1R,4R)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO (2.4 eq) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of (1R,4R)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the resulting mixture for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq) dropwise, and continue stirring for 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by adding 1 M HCl.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The product can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis

Caption: Synthesis of the target aldehyde via Swern oxidation.

Potential Applications in Asymmetric Synthesis

While specific, reproducible examples in the literature are scarce, the aldehyde functionality of (1R,4R)-Methyl 4-formylcyclohexanecarboxylate makes it a prime candidate for a variety of stereoselective reactions. The inherent chirality of the cyclohexane backbone can be exploited to induce stereoselectivity in the formation of new chiral centers.

Diastereoselective Nucleophilic Additions

The aldehyde can undergo nucleophilic addition with various organometallic reagents (e.g., Grignard reagents, organolithiums) or enolates. The bulky cyclohexyl group is expected to direct the incoming nucleophile to one face of the aldehyde, leading to the preferential formation of one diastereomer.

Hypothetical Reaction Scheme:

Caption: Nucleophilic addition to the chiral aldehyde.

Asymmetric Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde can be converted to chiral alkenes via Wittig or Horner-Wadsworth-Emmons (HWE) reactions. The stereochemical outcome (E/Z selectivity) of these reactions could potentially be influenced by the chiral scaffold, although this is not a common strategy for controlling alkene geometry in these reactions.

Use in Multi-component Reactions

(1R,4R)-Methyl 4-formylcyclohexanecarboxylate could serve as the aldehyde component in asymmetric multi-component reactions, such as the Mannich or Passerini reactions, to generate complex molecules with multiple stereocenters in a single step.

Data Presentation

Currently, there is a lack of published quantitative data (e.g., yields, diastereomeric ratios, enantiomeric excess) for asymmetric reactions specifically utilizing (1R,4R)-Methyl 4-formylcyclohexanecarboxylate. The following table is a template that researchers can use to record their findings when exploring the reactivity of this chiral building block.

| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product(s) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| e.g., Aldol Addition | e.g., Acetone | e.g., L-proline, DMSO | e.g., β-hydroxy ketone | - | - | - |

| e.g., Grignard Addition | e.g., Phenylmagnesium bromide | e.g., THF, 0 °C | e.g., Secondary alcohol | - | - | - |

| e.g., HWE Reaction | e.g., Triethyl phosphonoacetate | e.g., NaH, THF | e.g., α,β-unsaturated ester | - | - | - |

Conclusion and Future Outlook

(1R,4R)-Methyl 4-formylcyclohexanecarboxylate is a promising yet underexplored chiral building block in asymmetric synthesis. Its rigid, stereodefined structure offers significant potential for inducing stereoselectivity in a variety of chemical transformations. The lack of extensive literature on its applications presents a valuable opportunity for new research. Future work should focus on systematically investigating its reactivity in key asymmetric reactions to establish its utility for the synthesis of complex, high-value chiral molecules. The protocols and frameworks provided in these notes are intended to serve as a starting point for such investigations. Researchers in academia and the pharmaceutical industry are encouraged to explore the synthetic potential of this versatile chiral aldehyde.

Application Note and Experimental Protocol for the Synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Abstract

This document provides detailed experimental protocols for the synthesis of (1r,4r)-methyl 4-formylcyclohexanecarboxylate, a key building block in pharmaceutical and materials science. The primary method detailed is the Swern oxidation of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate, which affords the target aldehyde in high yield.[1] Additionally, an alternative protocol using Dess-Martin periodinane (DMP) is presented, offering a milder, chromium-free oxidation method.[2][3][4][5] This application note is intended for researchers and professionals in organic synthesis and drug development, providing a comparative overview and step-by-step guidance for these important transformations.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. (1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a valuable bifunctional molecule, and its synthesis from the corresponding alcohol, (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate, requires a mild and selective oxidation method to prevent over-oxidation to the carboxylic acid. The Swern oxidation, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is a widely used method known for its mild reaction conditions and high yields.[3] An excellent alternative is the Dess-Martin periodinane (DMP) oxidation, which also provides a selective conversion of primary alcohols to aldehydes under neutral conditions at room temperature.[2][4][5] Both methods avoid the use of toxic heavy metals like chromium. This document outlines detailed protocols for both the Swern and DMP oxidations for the preparation of (1r,4r)-methyl 4-formylcyclohexanecarboxylate.

Quantitative Data Summary

| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |

| Starting Material | (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate |

| Key Reagents | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Reaction Temperature | -78 °C to -10 °C | Room Temperature (or 0 °C to RT) |

| Reaction Time | ~1 hour | 2-4 hours |

| Yield | Quantitative[1] | High (typically >90%) |

| Workup | Aqueous quench and extraction | Aqueous quench with Na₂S₂O₃ and NaHCO₃, and extraction |

Experimental Protocols

Protocol 1: Synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate via Swern Oxidation

This protocol is based on a reported procedure for the synthesis of trans-methyl-4-formylcyclohexanecarboxylic acid.[1]

Materials:

-

(1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (8.75 g, 50.8 mmol)

-

Oxalyl chloride (7.74 g, 61.0 mmol)

-

Dimethyl sulfoxide (DMSO) (9.53 g, 122 mmol)

-

Triethylamine (25.7 g, 254 mmol)

-

Anhydrous Dichloromethane (DCM) (~508 mL)

-

1 M Hydrochloric acid (HCl) (152 mL)

-

Brine (100 mL)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

To a solution of dimethyl sulfoxide (9.53 g, 122 mmol) in anhydrous dichloromethane (400 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, slowly add oxalyl chloride (7.74 g, 61.0 mmol) at -78 °C.

-

After the addition is complete, remove the cooling bath and stir the reaction mixture at -50 °C for 5 minutes.

-

Add a solution of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (8.75 g, 50.8 mmol) in dichloromethane (108 mL) to the reaction mixture at -65 °C.

-

Continue stirring for 30 minutes.

-

Add triethylamine (25.7 g, 254 mmol) to the reaction mixture.

-

Fifteen minutes after the addition of triethylamine is complete, remove the cooling bath.

-

Quench the reaction with 1 M aqueous hydrochloric acid (152 mL) at -10 °C.

-

Separate the organic and aqueous layers.

-

Wash the organic layer sequentially with two portions of 250 mL of water and one portion of 100 mL of brine.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Concentrate the solution under vacuum to obtain (1r,4r)-methyl 4-formylcyclohexanecarboxylate as a yellow oil (9.3 g, quantitative yield). The product can be used in the next step without further purification.

Protocol 2: Synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate via Dess-Martin Periodinane (DMP) Oxidation

This is a representative protocol based on general procedures for DMP oxidation of primary alcohols.[2][4]

Materials:

-

(1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equiv)

-

Dess-Martin Periodinane (DMP) (1.2-1.5 equiv)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equiv) in dichloromethane (approximately 10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

-

Add Dess-Martin periodinane (1.2-1.5 equiv) to the solution in one portion at room temperature. For sensitive substrates, the reaction can be started at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Quench the reaction by pouring the mixture into a vigorously stirred solution of saturated sodium bicarbonate and 10% sodium thiosulfate.

-

Continue stirring until the layers become clear.

-

Separate the layers and extract the aqueous phase with diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude (1r,4r)-methyl 4-formylcyclohexanecarboxylate.

-

If necessary, purify the product by flash column chromatography.

Visualizations

Figure 1: Synthetic routes for the oxidation of (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

References

Application Notes and Protocols for the Scale-up Synthesis of Methyl trans-4-formylcyclohexane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract